molecular formula C9H10FNO3 B7870424 1-Fluoro-2-nitro-3-propoxybenzene

1-Fluoro-2-nitro-3-propoxybenzene

Cat. No.: B7870424
M. Wt: 199.18 g/mol
InChI Key: JXIQRWYLBGYVRF-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and a propoxy group

Preparation Methods

The synthesis of 1-Fluoro-2-nitro-3-propoxybenzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of fluorobenzene to produce 1-fluoro-2-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with propyl alcohol under basic conditions to introduce the propoxy group at the meta position relative to the nitro group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-propoxybenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for reduction, potassium carbonate for nucleophilic substitution, and potassium permanganate for oxidation. Major products formed from these reactions include 1-amino-2-nitro-3-propoxybenzene, substituted phenoxy or amino derivatives, and 1-fluoro-2-nitro-3-carboxybenzene.

Scientific Research Applications

1-Fluoro-2-nitro-3-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving nitro and fluorine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-propoxybenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to certain proteins due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

1-Fluoro-2-nitro-3-propoxybenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the specific positioning of its substituents, which can significantly affect its reactivity and interactions in various applications.

Properties

IUPAC Name

1-fluoro-2-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQRWYLBGYVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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